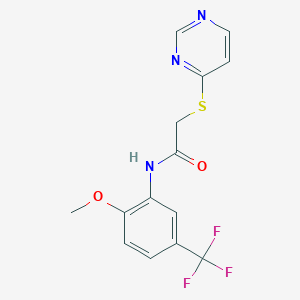![molecular formula C13H18N4OS B2551432 N-(1-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide CAS No. 1311467-37-4](/img/structure/B2551432.png)
N-(1-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide: is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a cyanoethyl group, a dimethyl-substituted pyrimidine ring, and a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-dimethyl-5-methylsulfanyl-pyrimidine.
Introduction of the Cyanoethyl Group: The cyanoethyl group is introduced via a nucleophilic substitution reaction, where a suitable cyanoethylating agent reacts with the pyrimidine derivative.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, where the intermediate product reacts with a suitable amine under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
N-(1-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
科学的研究の応用
N-(1-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of N-(1-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide involves its interaction with specific molecular targets. The cyanoethyl group and the pyrimidine ring are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The methylsulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(1-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(1-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-(1-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
N-(1-cyanoethyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-8(7-14)15-12(18)6-5-11-9(2)16-13(19-4)17-10(11)3/h8H,5-6H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRXYQUAELWPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
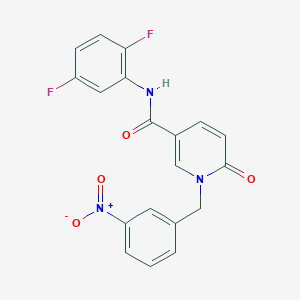
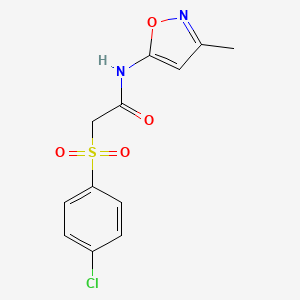
![3-cyano-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2551351.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 1-benzofuran-2-carboxylate](/img/structure/B2551353.png)
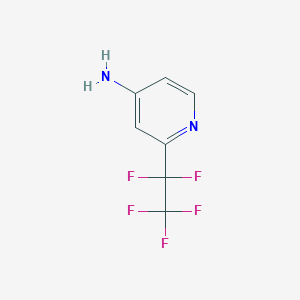
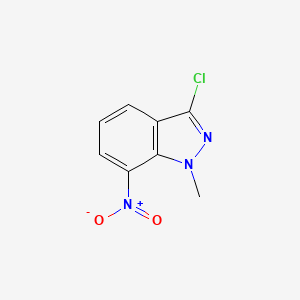
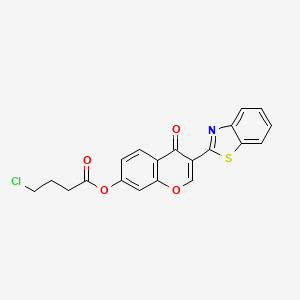
![4-(4-chlorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2551362.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2551363.png)
![6-chloro-N2-[(1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methyl]pyridine-2,5-dicarboxamide](/img/structure/B2551365.png)
![N-(3,5-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2551367.png)
![ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2551369.png)
![4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2551371.png)
